Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide
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Overview
Description
Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide is a bioactive chemical.
Scientific Research Applications
Antimicrobial and Antitubercular Activity
Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide, and its derivatives have demonstrated significant antimicrobial and antitubercular activities. A study by Joshi et al. (2013) synthesized various analogs of this compound, which showed promising in vitro antibacterial, antifungal, and antitubercular activity against strains like Mycobacterium tuberculosis. This was further supported by Joshi, More, Kulkarni et al. (2012) and Joshi, Vagdevi, Vaidya, Gadaginamath (2008), who found similar antimicrobial and antitubercular properties in related compounds.
Cytotoxicity Studies
Some derivatives of this compound have been evaluated for their cytotoxic activity. Joshi et al. (2013) and Joshi, More, Kulkarni et al. (2012) conducted cytotoxicity tests on mammalian Vero cell lines and A549 lung adenocarcinoma cell lines, revealing that these compounds exhibit antitubercular activity at non-cytotoxic concentrations.
Molecular Modeling and Docking Studies
Molecular modeling studies have been performed to understand the antimycobacterial properties of these compounds. Joshi, More, Pansuriya, Aminabhavi, Gadad (2017) used molecular docking to reveal vital interactions and binding conformations, aiding in the understanding of the compounds' antimycobacterial mechanisms.
Synthesis and Chemical Analysis
Extensive synthesis and chemical analysis of these compounds have been carried out, as demonstrated in studies like Khattab (2005) and Saleem, Sharma, Mahajan, Sheikh, Kalsotra (2012). These studies focus on the structural establishment of the compounds through various spectral analyses, contributing to the understanding of their chemical properties.
Miscellaneous Applications
Other studies have explored diverse applications of these compounds, such as their role in nucleating agents for polymers Kawamoto, Sakai, Horikoshi, Urushihara, Tobita (2007), and their potential in corrosion inhibition Chaitra, Mohana, Tandon (2018).
properties
CAS RN |
26165-65-1 |
---|---|
Product Name |
Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide |
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)benzohydrazide |
InChI |
InChI=1S/C13H15N3O/c1-9-6-7-10(2)16(9)12-5-3-4-11(8-12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17) |
InChI Key |
BGAABSPYXZGBMW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN)C |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN)C |
Appearance |
Solid powder |
Other CAS RN |
26165-65-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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